molecular formula C9H9NO2 B1201878 1-Methyl-1H-indole-5,6-diol CAS No. 4821-00-5

1-Methyl-1H-indole-5,6-diol

Cat. No.: B1201878
CAS No.: 4821-00-5
M. Wt: 163.17 g/mol
InChI Key: VXOSJAYSAUDUOR-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-5,6-diol is a chemical compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a methyl group at the nitrogen atom and hydroxyl groups at the 5 and 6 positions

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-indole-5,6-diol plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit broad-spectrum antibacterial, antifungal, antiviral, and antiparasitic activities . The compound interacts with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, enhancing their activity and providing cellular protection against oxidative damage . Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation . Furthermore, this compound can inhibit the proliferation of microbial cells by disrupting their cell membranes and interfering with essential metabolic processes . These effects highlight the potential therapeutic applications of this compound in treating cancer and infectious diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to specific sites on enzymes, altering their conformation and activity . For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate the expression of genes involved in oxidative stress responses, enhancing the production of antioxidant proteins and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under physiological conditions, maintaining its activity over extended periods . It can undergo degradation in the presence of strong oxidizing agents, leading to the formation of inactive byproducts . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s therapeutic benefits are maximized at specific dosage ranges, beyond which toxicity increases . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, this compound can enhance the production of ATP and reduce oxidative stress by modulating the activity of mitochondrial enzymes . In the nucleus, the compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-5,6-diol can be synthesized through several methods. One common approach involves the hydroxylation of 1-Methyl-1H-indole. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically requires a solvent like acetic acid or methanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. For example, the synthesis might begin with the methylation of indole, followed by selective hydroxylation at the 5 and 6 positions. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydroxy derivatives or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens, nitro groups, or alkyl groups in the presence of catalysts or under specific conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydroxy derivatives or other reduced forms.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-1H-indole-5,6-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    1-Methyl-1H-indole-3-carboxaldehyde: Another methylated indole derivative with different substituents.

    5-Hydroxyindole: An indole derivative with a hydroxyl group at the 5 position.

Uniqueness: 1-Methyl-1H-indole-5,6-diol is unique due to the presence of hydroxyl groups at both the 5 and 6 positions, which can significantly influence its chemical reactivity and biological activity. This dual hydroxylation pattern is less common among indole derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methylindole-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-3-2-6-4-8(11)9(12)5-7(6)10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOSJAYSAUDUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197464
Record name N-Methyl-5,6-dihydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4821-00-5
Record name N-Methyl-5,6-dihydroxyindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004821005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-5,6-dihydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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